molecular formula C22H19N5O B2544864 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide CAS No. 1147360-00-6

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide

Cat. No.: B2544864
CAS No.: 1147360-00-6
M. Wt: 369.428
InChI Key: HQIDKRQIZFPKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-Benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This molecule features a pyrazole core, a scaffold widely recognized for its versatile biological efficacy and presence in several commercially available anticancer drugs . The specific structure incorporates a benzyl group, a pyridinyl substituent, and a cyano-N-cyclopropylprop-2-enamide chain, which may contribute to its properties as a potential kinase inhibitor or targeted protein degrader. Compounds with pyrazole and cyanoacrylamide motifs are actively investigated for their role in inhibiting critical oncogenic signaling pathways . Researchers are particularly interested in such structures for developing targeted therapies against challenging targets like KRAS, which is implicated in a significant proportion of human cancers, including colorectal, pancreatic, and non-small cell lung cancer (NSCLC) . The mechanism of action for related compounds often involves allosteric inhibition or targeted protein degradation (TPD), a pioneering therapeutic modality that uses heterobifunctional molecules to induce the ubiquitination and subsequent degradation of disease-causing proteins . This product is intended for research purposes such as in vitro assay development, target validation, mechanism of action studies, and early-stage drug discovery. It is supplied with guaranteed high purity and stability. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c23-12-18(22(28)25-20-8-9-20)11-19-15-27(14-16-5-2-1-3-6-16)26-21(19)17-7-4-10-24-13-17/h1-7,10-11,13,15,20H,8-9,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIDKRQIZFPKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structurally related compounds and their characteristics:

Compound Name (Reference) Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Biological Application
Target Compound Not reported Benzyl, pyridin-3-yl, cyano, cyclopropylamide Not reported Inferred: Pesticidal
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 215.27 Methyl, cyclopropylamine 17.9 Not specified
N-(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-2-(methylamino)-N-(prop-2-yn-1-yl)acetamide Not reported Chloro, methylamino, propargyl Not reported Pesticide
4-{3-[1-Benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamido}benzoic acid Not reported Benzyl, pyridin-3-yl, cyano, benzoic acid Not reported Building block for synthesis

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound increases logP relative to the methyl-substituted analog .
  • Solubility: The cyano group may reduce aqueous solubility compared to carboxylated derivatives (e.g., 4-{...}benzoic acid in ) .

Q & A

Q. What are the optimized synthetic routes for this compound, and how are reaction conditions tailored to improve yield?

Methodological Answer: A representative synthesis involves coupling pyrazole intermediates with cyclopropanamine under Ullmann-type conditions. Key steps include:

  • Reagents : Copper(I) bromide (CuBr) as a catalyst, cesium carbonate (Cs₂CO₃) as a base, and dimethyl sulfoxide (DMSO) as a solvent .
  • Conditions : Reaction at 35°C for 48 hours, followed by extraction with dichloromethane (DCM) and purification via gradient elution chromatography (0–100% ethyl acetate/hexane).
  • Yield Optimization : Low yields (~17.9%) suggest sensitivity to steric hindrance from the benzyl and pyridinyl groups. Alternative catalysts (e.g., Pd-based systems) or microwave-assisted heating may enhance efficiency.

Q. Table 1: Representative Synthesis Data

StepReagents/ConditionsYieldPurity (HPLC)
CouplingCuBr, Cs₂CO₃, DMSO, 35°C, 48h17.9%>95%
PurificationEthyl acetate/hexane gradient->99%

Q. How is structural confirmation achieved using spectroscopic and crystallographic methods?

Methodological Answer:

  • 1H/13C NMR : Key signals include pyridinyl protons (δ 8.8–7.2 ppm), cyano group absence (no proton signal), and cyclopropyl methylene (δ 1.2–1.5 ppm). Discrepancies in aromatic proton splitting may indicate rotational isomerism .
  • HRMS : Confirms molecular ion ([M+H]+) with <2 ppm error.
  • X-ray Diffraction : Single-crystal analysis (if feasible) resolves bond angles and planarity of the enamide group, critical for assessing conjugation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and guide functional group modifications?

Methodological Answer: Density Functional Theory (DFT) calculations assess:

  • Electron Density : Localization on the cyano and enamide groups, influencing reactivity.
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with stability; smaller gaps suggest susceptibility to nucleophilic attack.
  • Applications : Modifying the pyridinyl or benzyl substituents alters charge distribution, which can be simulated to prioritize synthetic targets .

Q. Table 2: DFT-Calculated Properties

ParameterValue
HOMO (eV)-5.2
LUMO (eV)-1.8
Band Gap (eV)3.4

Q. How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Study : A 1H NMR signal at δ 3.3 ppm (cyclopropyl CH₂) may overlap with solvent residues. Use deuterated solvents (e.g., DMSO-d6) and 2D NMR (HSQC, HMBC) to assign quaternary carbons and adjacent protons .
  • Validation : Cross-reference experimental IR (e.g., C≡N stretch ~2200 cm⁻¹) with computational vibrational spectra .

Q. What experimental strategies assess stability under physiological or catalytic conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–9) at 37°C; monitor via LC-MS for degradation products (e.g., cyclopropane ring opening).
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes under UV irradiation .

Data Contradiction Analysis

Scenario : Discrepancy between theoretical (DFT) and experimental NMR shifts.
Resolution :

Solvent Effects : Simulate NMR shifts using polarizable continuum models (e.g., IEFPCM for DMSO).

Tautomerism : Check for keto-enol or rotational equilibria affecting peak splitting.

Crystal Packing : X-ray data may reveal non-covalent interactions (e.g., π-stacking) that shift solution-phase NMR signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.